molecular formula C9H5N3O5 B14317458 2,3-Dinitro-1-oxo-1lambda~5~-quinoline CAS No. 106671-48-1

2,3-Dinitro-1-oxo-1lambda~5~-quinoline

Cat. No.: B14317458
CAS No.: 106671-48-1
M. Wt: 235.15 g/mol
InChI Key: FGSITZTWBAPNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dinitro-1-oxo-1lambda~5~-quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with two nitro groups at positions 2 and 3, and an oxo group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dinitro-1-oxo-1lambda~5~-quinoline typically involves the nitration of quinoline derivatives. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline . Subsequent nitration of the quinoline derivative with nitric acid or a nitrating mixture (nitric acid and sulfuric acid) introduces the nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitro-1-oxo-1lambda~5~-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nitrating Agents: Nitric acid, sulfuric acid.

    Oxidizing Agents: Hydrogen peroxide, peracids.

Major Products Formed

    Reduction: 2,3-Diamino-1-oxo-1lambda~5~-quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Quinoline N-oxide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitro-1-oxo-1lambda~5~-quinoline
  • 2,3-Dinitro-1-oxo-1lambda~5~-isoquinoline
  • 2,3-Dinitro-1-oxo-1lambda~5~-pyridine

Uniqueness

2,3-Dinitro-1-oxo-1lambda~5~-quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals .

Properties

CAS No.

106671-48-1

Molecular Formula

C9H5N3O5

Molecular Weight

235.15 g/mol

IUPAC Name

2,3-dinitro-1-oxidoquinolin-1-ium

InChI

InChI=1S/C9H5N3O5/c13-10-7-4-2-1-3-6(7)5-8(11(14)15)9(10)12(16)17/h1-5H

InChI Key

FGSITZTWBAPNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=[N+]2[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.